Cas no 18774-50-0 (2-Aminobenzo[b]thiophene-3-carboxylic acid)
![2-Aminobenzo[b]thiophene-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/18774-50-0x500.png)
2-Aminobenzo[b]thiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-benzothiophene-3-carboxylic acid
- 2-aminobenzo[b]thiophene-3-carboxylic acid
- Benzo[b]thiophene-3-carboxylic acid, 2-amino-
- KFVFYVHYWICGOY-UHFFFAOYSA-N
- 2-Aminobenzo[b]thiophene-3-carboxylic acid
-
- MDL: MFCD20638666
- インチ: 1S/C9H7NO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H,10H2,(H,11,12)
- InChIKey: KFVFYVHYWICGOY-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(=O)O)C2C=CC=CC1=2)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 91.6
2-Aminobenzo[b]thiophene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-143486-1.0g |
2-amino-1-benzothiophene-3-carboxylic acid |
18774-50-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-143486-0.5g |
2-amino-1-benzothiophene-3-carboxylic acid |
18774-50-0 | 95% | 0.5g |
$847.0 | 2023-02-15 | |
Enamine | EN300-143486-5.0g |
2-amino-1-benzothiophene-3-carboxylic acid |
18774-50-0 | 95% | 5.0g |
$3147.0 | 2023-02-15 | |
Enamine | EN300-143486-10.0g |
2-amino-1-benzothiophene-3-carboxylic acid |
18774-50-0 | 95% | 10.0g |
$4667.0 | 2023-02-15 | |
Enamine | EN300-143486-10000mg |
2-amino-1-benzothiophene-3-carboxylic acid |
18774-50-0 | 95.0% | 10000mg |
$4667.0 | 2023-09-29 | |
Enamine | EN300-143486-500mg |
2-amino-1-benzothiophene-3-carboxylic acid |
18774-50-0 | 95.0% | 500mg |
$847.0 | 2023-09-29 | |
1PlusChem | 1P002GXC-1g |
Benzo[b]thiophene-3-carboxylic acid, 2-amino- |
18774-50-0 | 95% | 1g |
$1405.00 | 2024-06-17 | |
Aaron | AR002H5O-100mg |
Benzo[b]thiophene-3-carboxylic acid, 2-amino- |
18774-50-0 | 95% | 100mg |
$542.00 | 2025-02-14 | |
A2B Chem LLC | AB14448-250mg |
Benzo[b]thiophene-3-carboxylic acid, 2-amino- |
18774-50-0 | 95% | 250mg |
$602.00 | 2024-04-20 | |
Aaron | AR002H5O-2.5g |
Benzo[b]thiophene-3-carboxylic acid, 2-amino- |
18774-50-0 | 95% | 2.5g |
$2950.00 | 2025-02-14 |
2-Aminobenzo[b]thiophene-3-carboxylic acid 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
2-Aminobenzo[b]thiophene-3-carboxylic acidに関する追加情報
Comprehensive Overview of 2-Aminobenzo[b]thiophene-3-carboxylic acid (CAS No. 18774-50-0)
2-Aminobenzo[b]thiophene-3-carboxylic acid (CAS No. 18774-50-0) is a heterocyclic organic compound featuring a benzo[b]thiophene core with an amino group at the 2-position and a carboxylic acid at the 3-position. This unique structure makes it a valuable intermediate in pharmaceutical and material science research. The compound's benzo[b]thiophene scaffold is widely recognized for its role in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Researchers are increasingly exploring its potential in small-molecule therapeutics due to its ability to modulate biological pathways.
In recent years, the demand for heterocyclic building blocks like 2-Aminobenzo[b]thiophene-3-carboxylic acid has surged, driven by advancements in medicinal chemistry and high-throughput screening. The compound's carboxylic acid functionality allows for versatile derivatization, enabling the synthesis of amides, esters, and other derivatives. This flexibility aligns with the growing trend of fragment-based drug design, where researchers seek modular components to optimize drug candidates. Additionally, its amino group provides a handle for further functionalization, making it a key player in combinatorial chemistry libraries.
The compound's relevance extends beyond pharmaceuticals. In materials science, 2-Aminobenzo[b]thiophene-3-carboxylic acid is investigated for its potential in organic semiconductors and conductive polymers. Its conjugated system and electron-rich thiophene ring contribute to charge transport properties, a hot topic in optoelectronic device development. With the rise of green chemistry, researchers are also exploring eco-friendly synthesis routes for this compound, addressing concerns about sustainable production methods.
Frequently asked questions about 2-Aminobenzo[b]thiophene-3-carboxylic acid include its solubility profile, stability under various conditions, and compatibility with common coupling reagents. These queries reflect the compound's practical challenges in laboratory settings. Recent studies highlight its use in peptide mimetics and bioconjugation, areas gaining traction in targeted drug delivery systems. Analytical techniques like HPLC purification and mass spectrometry characterization are often discussed in relation to this compound, underscoring the importance of quality control in its application.
From a regulatory standpoint, 2-Aminobenzo[b]thiophene-3-carboxylic acid is not classified as hazardous, making it accessible for research purposes. However, proper handling protocols are recommended due to its fine powder form. The compound's structure-activity relationships (SAR) are a subject of ongoing investigation, particularly in the context of structure-based drug design. As computational tools like molecular docking become more sophisticated, researchers are leveraging this compound's scaffold to predict interactions with biological targets.
In conclusion, 2-Aminobenzo[b]thiophene-3-carboxylic acid (CAS No. 18774-50-0) represents a multifaceted tool in modern chemistry. Its applications span from drug discovery to advanced materials, reflecting the interdisciplinary nature of contemporary research. With the pharmaceutical industry's focus on precision medicine and the materials sector's push for next-generation electronics, this compound is poised to remain a subject of significant scientific interest.
18774-50-0 (2-Aminobenzo[b]thiophene-3-carboxylic acid) 関連製品
- 2171701-91-8(tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate)
- 2227826-89-1(rac-(3R,4S)-4-(5-chlorothiophen-3-yl)methyloxolan-3-ol)
- 1803743-27-2(2-Bromo-6-ethylphenylhydrazine)
- 1806116-37-9(Ethyl 4-amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-2-acetate)
- 898789-96-3(2',4'-Dichloro-3-(2-methylphenyl)propiophenone)
- 1551362-85-6(8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)
- 1158774-34-5(3-(4-Nitrobenzyl)oxypyridine hydrobromide)
- 1806184-80-4(2-(Aminomethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-4-acetic acid)
- 946883-32-5(8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one)
- 1602770-88-6(3-(7-amino-1H-indol-1-yl)propanoic acid)




